molecular formula C22H14O2 B13902066 1-Phenanthren-9-yl-2-phenylethane-1,2-dione

1-Phenanthren-9-yl-2-phenylethane-1,2-dione

Cat. No.: B13902066
M. Wt: 310.3 g/mol
InChI Key: OYOMUEFACITEIX-UHFFFAOYSA-N
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Description

1-Phenanthren-9-yl-2-phenylethane-1,2-dione is an organic compound with the molecular formula C22H14O2 It is characterized by the presence of a phenanthrene moiety and a phenyl group attached to an ethanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenanthren-9-yl-2-phenylethane-1,2-dione typically involves the reaction of phenanthrene-9-carbaldehyde with benzil in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide. The reaction mixture is usually heated under reflux to facilitate the formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenanthren-9-yl-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone and benzilquinone.

    Reduction: Formation of 1-phenanthren-9-yl-2-phenylethane-1,2-diol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-Phenanthren-9-yl-2-phenylethane-1,2-dione has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Phenanthren-9-yl-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenanthren-9-yl-butan-1-one: Similar in structure but with a butanone backbone instead of ethanedione.

    1-Phenanthren-9-yl-pentan-1-one: Similar in structure but with a pentanone backbone.

    Phenanthrenequinone: An oxidized form of phenanthrene with a quinone moiety.

Uniqueness

1-Phenanthren-9-yl-2-phenylethane-1,2-dione is unique due to its combination of phenanthrene and phenyl groups attached to an ethanedione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

1-phenanthren-9-yl-2-phenylethane-1,2-dione

InChI

InChI=1S/C22H14O2/c23-21(15-8-2-1-3-9-15)22(24)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H

InChI Key

OYOMUEFACITEIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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